molecular formula C16H13N3OS B2748262 Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone CAS No. 318497-90-4

Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone

Cat. No. B2748262
CAS RN: 318497-90-4
M. Wt: 295.36
InChI Key: ZWJAWCZKEQVRNF-UHFFFAOYSA-N
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Description

“Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone” is a complex organic compound. It contains several functional groups including a cyclopropyl group, a phenyl group, a thiazole ring, a pyrazole ring, and a methanone group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The thiazole and pyrazole rings, for example, might participate in nucleophilic or electrophilic substitution reactions. The methanone group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, Phenyl (2-phenyl-1,3-thiazol-5-yl)methanone, has a molecular weight of 265.33, a density of 1.2±0.1 g/cm3, and a boiling point of 439.6±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone has been a focus in synthetic organic chemistry due to its complex structure, which includes several reactive functional groups. It serves as a core structure for synthesizing various biologically active compounds. For instance, researchers have developed regioselective synthesis methods for pyrazole derivatives, which are significant in medicinal chemistry. The 1,3-dipolar cycloaddition approach for synthesizing 1H-pyrazol-5-yl derivatives highlights the compound's utility in constructing pyrazole cores with potential pharmacological activities (Alizadeh, Moafi, & Zhu, 2015). Similarly, the synthesis and crystal structure analysis of related compounds, such as (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, provide insights into the structural characteristics crucial for further chemical modifications and applications in material sciences (Cao, Dong, Shen, & Dong, 2010).

Biological Activities

The compound's derivatives have been explored for their biological activities, particularly as antibacterial and antitumoral agents. A study synthesizing novel thiazolyl pyrazole and benzoxazole derivatives, including the compound of interest, showed promising antibacterial activities, suggesting its potential as a lead compound for developing new antibiotics (Landage, Thube, & Karale, 2019). Furthermore, derivatives have been evaluated for their anti-mycobacterial properties, presenting a new class of agents against tuberculosis with significant in vitro activities (Dwivedi, Tewari, Tiwari, Chaturvedi, Manju, Srivastava, Giakwad, Sinha, & Tripathi, 2005).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

cyclopropyl-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(12-6-7-12)19-9-8-13(18-19)14-10-17-15(21-14)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJAWCZKEQVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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